O6-Bencilguanina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

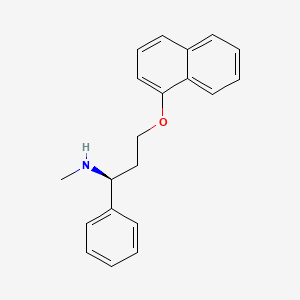

O6-Benzyl Guanosine is a protected Guanosine derivative . It is an antineoplastic agent that exerts its effect by acting as a suicide inhibitor of the enzyme O6-alkylguanine-DNA alkyltransferase, leading to interruption of DNA repair .

Synthesis Analysis

The synthesis of O6-Benzyl Guanosine involves various processes. A convenient procedure for the synthesis of O6-Benzyl Guanosine derivatives has been described using phase transfer catalysis . Another method involves the etherification at the O6-position of silyl-protected inosine, guanosine, and 2′-deoxyguanosine .Molecular Structure Analysis

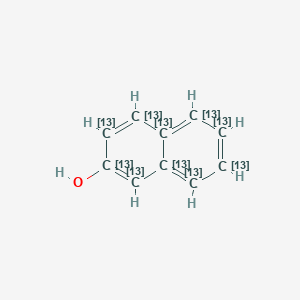

The molecular formula of O6-Benzyl Guanosine is C17H19N5O5, and its molecular weight is 373.36 . The structure of O6-Benzyl Guanosine is complex and involves various functional groups.Chemical Reactions Analysis

O6-Benzyl Guanosine is involved in various chemical reactions. For instance, it plays a role in RNA-catalysed guanosine methylation . It also interacts with intracellular signaling pathways related to its effects .Aplicaciones Científicas De Investigación

Agente Antineoplásico

La O6-bencilguanina (O6-BG) es un derivado sintético de la guanina y se utiliza como agente antineoplásico {svg_1}. Ejerce su efecto actuando como un inhibidor suicida de la enzima O6-alquilguanina-ADN alquiltransferasa, lo que lleva a la interrupción de la reparación del ADN {svg_2}.

Mejora de la Quimioterapia

Varios estudios preclínicos y clínicos han demostrado que la this compound aumenta la efectividad de ciertos medicamentos de quimioterapia {svg_3}. Se ha demostrado que aumenta la resistencia al daño por cloretilacion o metilacion en la posición O6 de la guanina en el ADN {svg_4}.

Estudio de los Mecanismos de Reparación del ADN

La this compound se utiliza como una herramienta bioquímica en el estudio de los mecanismos de reparación del ADN {svg_5}. Al inhibir la enzima O6-alquilguanina-ADN alquiltransferasa, los investigadores pueden estudiar cómo se interrumpe la reparación del ADN {svg_6}.

Etiquetado Fluorescente

Se ha desarrollado una this compound sustituida con un alquino terminal, llamada PYBG, como un precursor versátil para ser conjugada fácilmente con varios tintes fluorescentes a través de reacciones de 'Química Click' y acoplamiento de Sonogashira {svg_7}. Estos derivados fluorescentes de PYBG etiquetan de forma específica y eficiente las etiquetas SNAP codificadas genéticamente en células vivas {svg_8}.

Ensayos Clínicos para Glioblastoma

La this compound se utilizó clínicamente en combinación con el agente alquilante temozolomida para el glioblastoma {svg_9}. Sin embargo, se descubrió que la combinación era demasiado tóxica sin agregar un beneficio significativo {svg_10}.

Investigación Bioquímica

La this compound se utiliza en diversas aplicaciones de investigación bioquímica debido a su capacidad de inhibir la enzima O6-alquilguanina-ADN alquiltransferasa {svg_11}. Esto permite a los investigadores estudiar los efectos de esta inhibición en varios procesos biológicos {svg_12}.

Mecanismo De Acción

Target of Action

O6-Benzyl Guanosine (O6-BG) is a synthetic derivative of guanine and an antineoplastic agent . Its primary target is the enzyme O6-alkylguanine-DNA alkyltransferase (AGT) . AGT plays a crucial role in the DNA repair mechanism, specifically in the repair of alkylated DNA .

Mode of Action

O6-BG acts as a suicide inhibitor of AGT . It reacts with AGT by covalent transfer of the benzyl group to the active site-cysteine, causing an irreversible inactivation of the enzyme . This action leads to the interruption of DNA repair .

Biochemical Pathways

The inactivation of AGT by O6-BG disrupts the DNA repair mechanism, leading to an accumulation of DNA damage. This can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Pharmacokinetics

O6-BG is converted to an equally active, yet longer-lived metabolite, O6-benzyl-8-oxoguanine (8-oxo-BG) , by CYP1A2, CYP3A4, and aldehyde oxidase . The pharmacokinetic model predicts that 50% of the parent drug is converted to its 8-oxo-metabolite . The oral bioavailability of BG is high, warranting consideration of an oral formulation for clinical development .

Result of Action

The action of O6-BG leads to the inhibition of tumor cell growth and increases tumor cell sensitivity to alkylating agents . It has been observed that O6-BG inhibits pancreatic cancer cell proliferation and induces tumor cell apoptosis in vivo .

Action Environment

The action, efficacy, and stability of O6-BG can be influenced by various environmental factors. For instance, the presence of other drugs can affect the disposition of O6-BG. As an example, coadministration of ketoconazole, a potent intestinal and hepatic CYP3A4 inhibitor, with O6-BG resulted in delayed oral absorption and inhibition of conversion of BG to 8-oxo-BG .

Direcciones Futuras

O6-Benzyl Guanosine has potential applications in cancer research. It enhances the activity of alkylating agents in malignant glioma xenografts growing in athymic nude mice . Ongoing clinical trials are investigating the combination of O6-Benzyl Guanosine and 1,3-bis (2-chloroethyl)-1-nitrosourea . Efforts are being made to overcome potential enhanced hematopoietic toxicity and mutagenicity, including the use of gene therapy to express an alkyltransferase gene in the relevant marrow stem cells .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-(2-amino-6-phenylmethoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYXQHQQWVZSOQ-XNIJJKJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4552-61-8 |

Source

|

| Record name | 6-O-(Phenylmethyl)guanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4552-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

Q1: What is the mechanism of action of O6-Benzyl Guanosine and its target in the body?

A1: O6-Benzyl Guanosine acts as an inhibitor of O6-Alkyl Guanine DNA Alkyltransferase (O6-AGT) []. While the abstract doesn't delve into the specific interaction mechanism, it implies that O6-Benzyl Guanosine likely binds to the active site of O6-AGT, preventing it from repairing alkylation damage in DNA. This inhibition is particularly relevant in cancer treatment as O6-AGT can reduce the effectiveness of certain chemotherapy drugs that work by alkylating DNA.

Q2: What are the known applications of radiolabeled O6-Benzyl Guanosine?

A2: The abstract highlights the use of ¹⁴C and ¹³C labeled O6-Benzyl Guanosine in pharmacokinetic studies []. By incorporating these radioisotopes into the molecule, researchers can track its absorption, distribution, metabolism, and excretion within living organisms, such as nude mice grafted with human tumors. This information is crucial for understanding the compound's behavior in vivo and optimizing its potential therapeutic use.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)

![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)